1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine is a chemical compound that has garnered attention due to its unique structural features and potential applications in various fields. This compound consists of a dioxothiolan ring attached to a phenylhydrazine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine typically involves the reaction of 3-aminothiolane with phenylhydrazine under specific conditions. The process may require the use of solvents such as ethanol or a mixture of ethanol and dimethylformamide (DMF) to optimize yield and purity . The reaction is often catalyzed by a strong base, such as potassium hydroxide (KOH), to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The choice of solvents and reaction conditions is critical to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: The phenylhydrazine moiety can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiolane derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The dioxothiolan ring and phenylhydrazine moiety contribute to its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1-(1,1-Dioxothiolan-3-yl)-dithiocarbamate: Known for its fungicidal properties.
N-(1,1-Dioxothiolan-3-yl)-N-methylacetamide: Exhibits antioxidant and anti-inflammatory properties.
Uniqueness: 1-(1,1-Dioxothiolan-3-yl)-2-phenylhydrazine stands out due to its unique combination of a dioxothiolan ring and a phenylhydrazine moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
884-49-1 |
---|---|
Molecular Formula |
C10H14N2O2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-2-phenylhydrazine |
InChI |
InChI=1S/C10H14N2O2S/c13-15(14)7-6-10(8-15)12-11-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
RFTNJABYPCOMMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.